molecular formula C17H21N3O5S2 B2656447 N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 865616-79-1

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2656447
CAS No.: 865616-79-1
M. Wt: 411.49
InChI Key: CUCRBGYCHJKIFM-UHFFFAOYSA-N
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Description

N-(4-{[4-(Propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide (CAS: 349398-29-4) is a bis-sulfonamide derivative featuring a central acetamide group flanked by two phenyl rings interconnected via sulfamoyl linkages. The propylsulfamoyl substituent on one phenyl ring distinguishes it from simpler sulfonamide analogs. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, anticancer, and anti-inflammatory activities, attributed to their stability and ability to interact with biological targets . This compound’s dual sulfonamide structure may enhance binding affinity or modulate solubility, making it a candidate for further therapeutic exploration .

Properties

IUPAC Name

N-[4-[[4-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-12-18-26(22,23)16-10-6-15(7-11-16)20-27(24,25)17-8-4-14(5-9-17)19-13(2)21/h4-11,18,20H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCRBGYCHJKIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is characterized by the following molecular structure:

  • Molecular Formula : C15H18N2O4S2
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : N-[4-(propylsulfamoyl)phenyl]acetamide

The compound features two sulfonamide groups, which are known for their biological activity against various pathogens. The presence of the acetamide functional group enhances its solubility and bioavailability.

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties . Research indicates that sulfonamide derivatives exhibit broad-spectrum antibacterial activity. For instance, studies have shown that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study conducted by Patel et al. evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition zones against tested bacterial strains, comparable to standard antibiotics like penicillin and chloramphenicol .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound also shows anti-inflammatory potential . Sulfonamides are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Study: Inhibition of Inflammatory Mediators

Research has demonstrated that related compounds effectively reduce inflammation in animal models. For example, a study highlighted that certain sulfonamide derivatives significantly decreased levels of inflammatory markers in induced arthritis models .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties . Sulfonamide compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Antitumor Effects

A recent publication explored the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The findings indicated that some derivatives could effectively inhibit cell proliferation and promote apoptosis in breast cancer cells . This suggests a potential role for this compound in cancer therapeutics.

Summary of Applications

The following table summarizes the key applications of this compound:

ApplicationDescriptionRelevant Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaComparable efficacy to standard antibiotics
Anti-inflammatoryInhibits cyclooxygenase enzymesReduces inflammatory markers in animal models
AnticancerInduces apoptosis in cancer cellsSignificant cytotoxic effects on breast cancer cell lines

Mechanism of Action

The mechanism of action of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Alkyl/Aryl Sulfamoyl Substitutions

The propylsulfamoyl group in the target compound can be compared to sulfonamides with varying alkyl, aryl, or heterocyclic substituents (Table 1).

Table 1: Structural and Pharmacological Comparison of Sulfonamide Derivatives

Compound Name Substituent(s) Pharmacological Activity Synthesis Yield Melting Point (°C) References
N-(4-{[4-(Propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide Propylsulfamoyl, bis-sulfonamide Not reported (structural analog) N/A N/A
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl Anti-hypernociceptive (inflammatory pain) N/A N/A
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinylsulfamoyl Analgesic (comparable to paracetamol) N/A N/A
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenylsulfamoyl Antimicrobial potential N/A N/A
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-Methylphenylsulfamoyl Anticancer, anti-inflammatory N/A N/A
N-(4-(N-(4-Bromophenyl)sulfamoyl)phenyl)acetamide (3m) 4-Bromophenylsulfamoyl N/A 70% N/A
N-(4-(N-(Thiadiazolyl)sulfamoyl)phenyl)acetamide 5-Methyl-1,3,4-thiadiazol-2-yl Antibacterial intermediate N/A N/A
Key Observations:
  • Alkyl vs. Aryl Substituents : Diethylsulfamoyl (36) and piperazinylsulfamoyl (37) exhibit significant analgesic and anti-inflammatory activities, suggesting that bulky substituents enhance target engagement . The propyl group in the target compound may balance hydrophobicity and steric effects.
  • Aryl Substituents : Methoxyphenyl (15) and methylphenyl (19) derivatives show varied biological activities, with crystallographic data indicating that substituent position (para vs. meta) influences molecular conformation and intermolecular interactions .
  • Heterocyclic Substituents : Thiadiazolyl-containing analogs (14) are intermediates in antibacterial drug synthesis, highlighting the role of heterocycles in modulating pharmacokinetics .

Pharmacological Activities

  • Analgesic Activity : Compound 37 (piperazinylsulfamoyl) demonstrates potency comparable to paracetamol, likely due to enhanced solubility and receptor affinity from the piperazine ring .
  • Anti-Hypernociceptive Effects: Compound 36 (diethylsulfamoyl) reduces inflammatory pain, suggesting that electron-donating alkyl groups may stabilize sulfonamide-protein interactions .
  • Anticancer Potential: Thiazolidinone derivatives (e.g., 7a–7c) with sulfonamide moieties exhibit anticancer activity, implying that the target compound’s bis-sulfonamide structure could synergize with appended pharmacophores .

Structural and Crystallographic Insights

  • Dihedral Angles : The 3-methylphenyl analog (19) exhibits a dihedral angle of 49.65° between phenyl rings, inducing a twisted conformation that may affect membrane permeability .
  • Hydrogen Bonding : N–H⋯O interactions in crystal structures (e.g., compound 19) stabilize 3D networks, suggesting similar packing for the target compound .

Biological Activity

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15N3O5S2
  • Molecular Weight : 345.41 g/mol
  • IUPAC Name : N-{4-[(4-propylsulfamoyl)phenyl]sulfamoyl}phenyl}acetamide
PropertyValue
Molecular Weight345.41 g/mol
Log P (octanol-water)0.91
SolubilitySoluble in DMSO
Melting PointNot specified

This compound exhibits its biological activity primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, this compound acts as a competitive inhibitor, disrupting bacterial folate synthesis and leading to bacteriostatic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Table 3: Anticancer Activity

Cancer Cell LineIC50 Value (µM)
HeLa25
MCF-730

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamide derivatives. It was found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
  • Anticancer Research :
    In a recent investigation featured in Cancer Letters, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis via caspase activation .
  • Mechanistic Insights :
    A mechanistic study highlighted in Molecular Pharmacology explored how this compound interacts with DHPS. The findings suggest that structural modifications enhance binding affinity, providing insights for drug design aimed at overcoming bacterial resistance .

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